3-Bromo-5-tert-butil-2-hidroxibenzaldehído

Descripción general

Descripción

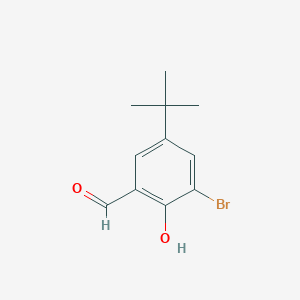

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C11H13BrO2 . It is a substituted benzaldehyde, characterized by the presence of a bromine atom at the 3-position, a tert-butyl group at the 5-position, and a hydroxyl group at the 2-position on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Aplicaciones Científicas De Investigación

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

Material Science: It is used in the development of new materials with specific properties.

Biological Studies: It is used in the study of enzyme mechanisms and interactions with biological molecules.

Mecanismo De Acción

Target of Action

It is known that this compound can be used as a highly sensitive dual-channel chemical sensor for selective identification of b4o2-7 .

Mode of Action

It is known that the compound can interact with its targets to bring about changes at the molecular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 3-tert-butylphenol.

Bromination: The tert-butylphenol is brominated using bromine or a brominating agent to introduce the bromine atom at the 3-position.

Industrial Production Methods

Industrial production methods for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. The use of continuous flow reactors and automated systems can enhance the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid.

Reduction: 3-Bromo-5-tert-butyl-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-2-hydroxybenzaldehyde: Lacks the tert-butyl group, which can affect its reactivity and solubility.

5-tert-Butyl-2-hydroxybenzaldehyde: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

3-tert-Butyl-2-hydroxybenzaldehyde: Lacks the bromine atom and has different reactivity and applications.

Uniqueness

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is unique due to the combination of the bromine atom, tert-butyl group, and hydroxyl group on the benzene ring. This combination of functional groups provides specific reactivity and properties that are valuable in various chemical and biological applications .

Actividad Biológica

3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₃BrO₂

Molecular Weight: 243.13 g/mol

Key Functional Groups:

- Bromine atom at the 3-position

- Hydroxy group at the 2-position

- Aldehyde group (-CHO)

The compound's structure contributes to its biological activity, particularly through the presence of the hydroxy and aldehyde groups, which can form hydrogen bonds with biological macromolecules.

The biological activity of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes through competitive binding, altering metabolic pathways.

- Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains.

Biological Activity Studies

Several studies have investigated the biological activity of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Below are key findings:

Case Studies

-

Antimicrobial Activity

- A study evaluated the antimicrobial efficacy of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent.

-

Neuroprotective Effects

- Research into the neuroprotective properties of this compound revealed that it could mitigate oxidative stress in neuronal cell lines. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration.

-

Pharmacological Applications

- Ongoing investigations are exploring the compound's role in drug formulations aimed at treating conditions associated with inflammation and oxidative stress, particularly in chronic diseases like Alzheimer's and cardiovascular disorders.

Propiedades

IUPAC Name |

3-bromo-5-tert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-6,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTMRJRVZVXKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428274 | |

| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119646-68-3 | |

| Record name | 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the molecular conformation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde?

A1: Research indicates that the molecular conformation of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde is stabilized by an intramolecular O—H⋯O hydrogen bond. The structure exhibits a planar conformation with all non-hydrogen atoms, excluding the methyl groups, lying approximately within the same plane. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.